![molecular formula C22H29ClN2O4S B1669492 N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide CAS No. 210825-31-3](/img/structure/B1669492.png)
N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide
Übersicht
Beschreibung
CP 424,174 is an inhibitor of stimulus-coupled IL-1β post-translational processing. It inhibits ATP-induced proteolytic cleavage of pro-IL-1β, measured by secretion of the 17 kDa mature form of IL-1β, in LPS-primed human blood-derived monocytes when used at concentrations of 0.5 and 2.5 µM. CP 424,174 inhibits ATP-induced IL-1α and IL-1β production in LPS-primed mouse peritoneal macrophages (ED50s = 15 and 14 mg/kg, respectively).
CP-424174 is a cytokine release inhibitory drug (CRID) (IC50 = 210 nM). CP-424174 inhibits the post-translational processing and secretion of IL-1b in response to LPS and ATP in human monocytes.
Wissenschaftliche Forschungsanwendungen
Inhibition of IL-1β Secretion
CP-424,174 is a cytokine release inhibitory drug (CRID) that inhibits the post-translational processing and secretion of IL-1β in response to LPS and ATP in human monocytes . This makes it a potential therapeutic agent for controlling IL-1 production in inflammatory diseases .
Inhibition of Inflammasomes
CP-424,174 is believed to inhibit both NLRP3 and AIM2 inflammasomes by preventing ASC oligomerisation . This could be beneficial in the treatment of diseases where inflammasome activation plays a key role.
Selective Cytokine Release Inhibition
CP-424,174 acts as a selective cytokine release inhibitor. It has been observed to inhibit IL-1 in the absence of an effect on IL-6 and TNFα . This selectivity could be advantageous in targeting specific inflammatory pathways without affecting others.
Oral Administration
CP-424,174 can be administered orally, which resulted in inhibition of IL-1 in mice . This suggests its potential for easy administration in therapeutic applications.
Interrogation of Inflammasome-dependent Responses
CP-424,174 has been used in the development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses . This could aid in the understanding and investigation of inflammasome-related diseases.
Potential Therapeutic Approach for Inflammatory Diseases
Given its ability to inhibit IL-1 production and inflammasome activation, CP-424,174 defines a new therapeutic approach for controlling IL-1 production in inflammatory diseases .
Eigenschaften
IUPAC Name |
1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O4S/c1-13(2)18-11-16(23)12-19(14(3)4)20(18)24-21(26)25-30(28,29)17-9-7-8-15(10-17)22(5,6)27/h7-14,27H,1-6H3,(H2,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSBLSHMKVQWHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.